molecular formula C10H25NOSi B1447641 [2-(tert-Butyldimethylsilanyloxy)ethyl]ethylamine CAS No. 946658-23-7

[2-(tert-Butyldimethylsilanyloxy)ethyl]ethylamine

Cat. No. B1447641
CAS RN: 946658-23-7
M. Wt: 203.4 g/mol
InChI Key: IRCUFFAUDXRHHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of [2-(tert-Butyldimethylsilanyloxy)ethyl]ethylamine involves the reaction of Monoethanolamine and tert-Butyldimethylsilyl chloride . It is also used in the preparation of 3-substituted androsterone derivatives .


Molecular Structure Analysis

The molecular formula of this compound is C10H25NO2Si . The molecular weight varies in different sources, it is reported as 203.4 g/mol and 219.40 g/mol .


Physical And Chemical Properties Analysis

This compound is a light brown liquid . It has a predicted boiling point of 178.4±13.0 °C and a predicted density of 0.849±0.06 g/cm3 . The refractive index is 1.43 . It should be stored at 2-8°C, protected from light .

Scientific Research Applications

  • Synthesis and Molecular Structures : Research has demonstrated the synthesis of various compounds related to [2-(tert-Butyldimethylsilanyloxy)ethyl]ethylamine, exploring their molecular structures and properties. For instance, the synthesis of (20S)-[7,7,21,21-2H4]-3β-(tert-butyldimethylsilanyloxy)-20-methyl-pregn-5-en-21-ol, an intermediate for preparing deuterated isotopomers of sterols, shows its potential in biomedical studies (Ciuffreda et al., 2003).

  • Lipase-Mediated Kinetic Resolution : The compound's derivatives have been used in lipase-mediated kinetic resolution processes, as shown in the resolution of 1-(4-chlorophenyl)ethylamine by Novozym 435. This process results in the production of novel compounds, which could be potentially useful in various applications (Zhang et al., 2018).

  • Chemical Synthesis and Reaction Studies : Research has also focused on the chemical synthesis of various derivatives and the study of their reactions. For example, the Leuckart reaction of carbonyl derivatives of 2,6-di-tert-butylphenol has been studied, leading to the preparation of analogs of 1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethylamine (Bannikov et al., 1985).

  • Preparation of Functional Polymers : The compound has been used in the preparation of functional polymers, such as poly(acrylates and methacrylates), with specific solubility behavior. This highlights its utility in materials science and polymer chemistry (Yin et al., 2005).

  • Rhodium-Mediated Synthesis : The compound's derivatives have been used in rhodium(II)-mediated synthesis for ring expansion of α-diazoesters, further highlighting its versatility in synthetic organic chemistry (Chen et al., 2006).

Safety and Hazards

The safety information indicates that [2-(tert-Butyldimethylsilanyloxy)ethyl]ethylamine is a combustible liquid . It has a flash point of 214.0 °F (101.11 °C) . The hazard statements include H319 (causes serious eye irritation) and H315 (causes skin irritation) .

properties

IUPAC Name

2-[tert-butyl(dimethyl)silyl]oxy-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H25NOSi/c1-7-11-8-9-12-13(5,6)10(2,3)4/h11H,7-9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRCUFFAUDXRHHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCO[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H25NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

DIPEA (5.48 ml, 31.38 mmol) and tert-butylchlorodimethylsilane (6.76 g, 22.42 mmol) were added to a solution of 2-(ethylamino)ethanol (1.998 g, 22.42 mmol) in DCM (39.3 ml) at room temperature. The mixture was stirred at room temperature for 20 hours, partitioned between H2O/Et2O (50 ml/50 ml). The aqeuous phase was extracted with ether (3×30 ml). The combined organic layers were concentrated under reduced pressure to give a residue which was re-dissolved in DCM (50 ml), dried (Na2SO4), filtered and concentrated under vacuum to give the title compound (3.9 g, yield: 85%).
Name
Quantity
5.48 mL
Type
reactant
Reaction Step One
Quantity
6.76 g
Type
reactant
Reaction Step One
Quantity
1.998 g
Type
reactant
Reaction Step One
Name
Quantity
39.3 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(tert-Butyldimethylsilanyloxy)ethyl]ethylamine
Reactant of Route 2
Reactant of Route 2
[2-(tert-Butyldimethylsilanyloxy)ethyl]ethylamine
Reactant of Route 3
Reactant of Route 3
[2-(tert-Butyldimethylsilanyloxy)ethyl]ethylamine
Reactant of Route 4
Reactant of Route 4
[2-(tert-Butyldimethylsilanyloxy)ethyl]ethylamine
Reactant of Route 5
Reactant of Route 5
[2-(tert-Butyldimethylsilanyloxy)ethyl]ethylamine
Reactant of Route 6
Reactant of Route 6
[2-(tert-Butyldimethylsilanyloxy)ethyl]ethylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.